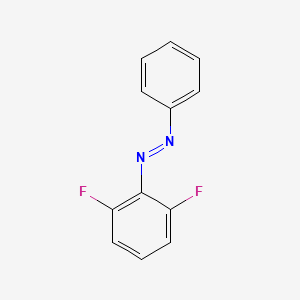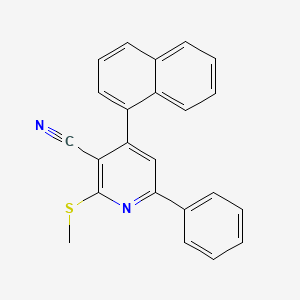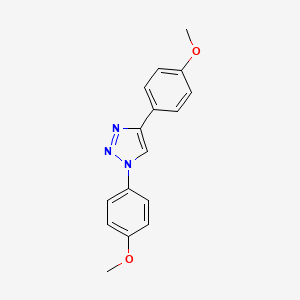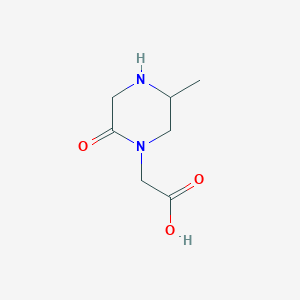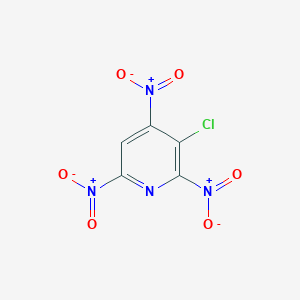
3-Chloro-2,4,6-trinitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,4,6-trinitropyridine is a chlorinated nitropyridine derivative It is a heterocyclic aromatic compound with three nitro groups and one chlorine atom attached to a pyridine ring
Preparation Methods
The synthesis of 3-Chloro-2,4,6-trinitropyridine typically involves nitration and chlorination reactions. One common method starts with the nitration of pyridine to form 2,4,6-trinitropyridine, followed by chlorination to introduce the chlorine atom at the 3-position. The reaction conditions often involve the use of strong acids like nitric acid and sulfuric acid for nitration, and chlorinating agents such as phosphorus oxychloride for chlorination .
Chemical Reactions Analysis
3-Chloro-2,4,6-trinitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of nitrogen-containing compounds.
Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions .
Scientific Research Applications
3-Chloro-2,4,6-trinitropyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of energetic materials due to its high nitrogen content and potential for high energy release.
Pharmaceuticals: It is explored for its potential use in drug development, particularly in the synthesis of heterocyclic compounds with biological activity
Mechanism of Action
The mechanism of action of 3-Chloro-2,4,6-trinitropyridine involves its reactivity towards nucleophiles and its ability to undergo redox reactions. The nitro groups are electron-withdrawing, making the pyridine ring electron-deficient and highly reactive towards nucleophilic attack. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of various derivatives .
Comparison with Similar Compounds
3-Chloro-2,4,6-trinitropyridine can be compared with other nitropyridine derivatives such as:
2,4,6-Trinitropyridine: Lacks the chlorine atom but has similar energetic properties.
3,5-Dichloro-2,4,6-trinitropyridine: Contains two chlorine atoms, which may alter its reactivity and applications.
2,6-Diamino-3,5-dinitropyridine: Contains amino groups instead of chlorine, leading to different chemical properties and applications
Properties
CAS No. |
920502-81-4 |
|---|---|
Molecular Formula |
C5HClN4O6 |
Molecular Weight |
248.54 g/mol |
IUPAC Name |
3-chloro-2,4,6-trinitropyridine |
InChI |
InChI=1S/C5HClN4O6/c6-4-2(8(11)12)1-3(9(13)14)7-5(4)10(15)16/h1H |
InChI Key |
JFJBNCNIYCWFAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1[N+](=O)[O-])[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Naphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14177605.png)
![1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene](/img/structure/B14177609.png)
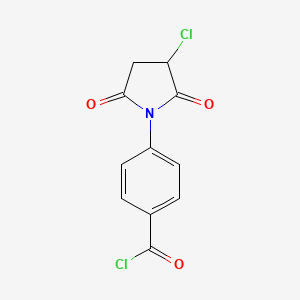

![1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]phenyl]-](/img/structure/B14177625.png)
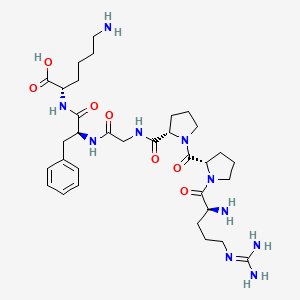
![4-{2-[(1S)-1-(Methylamino)ethyl]-1,3-thiazol-5-yl}benzoic acid](/img/structure/B14177632.png)


